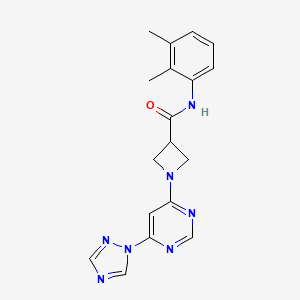

![molecular formula C24H21NO5 B2998116 2-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)phenoxy]propanoic acid CAS No. 2287297-93-0](/img/structure/B2998116.png)

2-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)phenoxy]propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

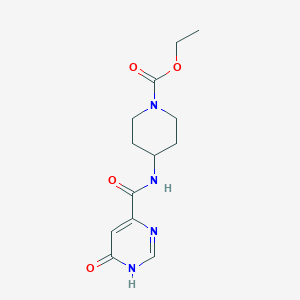

The compound “2-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)phenoxy]propanoic acid” is a complex organic molecule. It has a molecular weight of 417.46 . The compound is solid at room temperature .

Synthesis Analysis

The synthesis of this compound involves several steps. First, 9H-Fluorene is reacted with methoxycarbonyl chloride in the presence of TEA to yield 9-methoxycarbonylfluorene. Then, 2-amino-3-(4-methoxycarbonylphenyl)propanoic acid is protected by reacting it with methoxycarbonyl chloride in the presence of DIPEA to yield the corresponding N-protected amine. The N-protected amine is then coupled with 9-methoxycarbonylfluorene in the presence of DCC and NHS to yield the corresponding amide. Finally, the amide is deprotected by treatment with NaOH in methanol to yield the target compound.Molecular Structure Analysis

The molecular structure of this compound is complex, with a fluorene moiety attached to a propanoic acid group via a methoxycarbonylamino linker . The InChI code for this compound is 1S/C25H23NO5/c1-30-17-12-10-16 (11-13-17)14-23 (24 (27)28)26-25 (29)31-15-22-20-8-4-2-6-18 (20)19-7-3-5-9-21 (19)22/h2-13,22-23H,14-15H2,1H3, (H,26,29) (H,27,28)/t23-/m1/s1 .Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 417.46 .Scientific Research Applications

Synthesis and Protective Applications

2-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)phenoxy]propanoic acid is a compound with notable applications in the synthesis of peptides and oligomers. It is part of a group of fluorenylmethoxycarbonyl (Fmoc) protected amino acids used extensively in the synthesis of peptides. For instance, the Fmoc group is employed for the protection of hydroxy groups in conjunction with various acid- and base-labile protecting groups. This allows for its convenient removal without disturbing other sensitive groups in the molecule, making it an essential tool in the synthesis of complex peptides and proteins (Gioeli & Chattopadhyaya, 1982).

Enhancing Material Properties

The incorporation of fluorenylmethoxycarbonyl functionalities into materials also opens up pathways to enhance their properties. For example, fluorenylmethoxycarbonyl derivatives have been used to develop novel fluorescence probes that can reliably detect reactive oxygen species (ROS) and distinguish specific species. Such probes are valuable in biological and chemical applications, including studying the roles of highly reactive oxygen species in various diseases and biological processes (Setsukinai et al., 2003).

Biomolecular Modifications and Drug Development

Furthermore, the fluorenylmethoxycarbonyl (Fmoc) group's utility extends to the modification of biomolecules, where it serves as a protective group in the synthesis of peptide amides. This utility underscores its significance in drug development processes, where precision in molecular modifications can influence drug efficacy and specificity (Funakoshi et al., 1988).

Applications in Functional Materials

The compound is also instrumental in the creation of functional materials, such as in the synthesis of oligomers derived from amide-linked neuraminic acid analogs. This application demonstrates its role in creating complex structures that can be used in a variety of scientific and technological fields, further highlighting its versatility and importance in research (Gregar & Gervay-Hague, 2004).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Properties

IUPAC Name |

2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)phenoxy]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21NO5/c1-15(23(26)27)30-17-8-6-7-16(13-17)25-24(28)29-14-22-20-11-4-2-9-18(20)19-10-3-5-12-21(19)22/h2-13,15,22H,14H2,1H3,(H,25,28)(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOJTWEXTJZADOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=CC=CC(=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

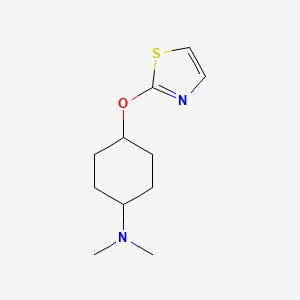

![Benzo[c][1,2,5]thiadiazol-5-yl(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2998040.png)

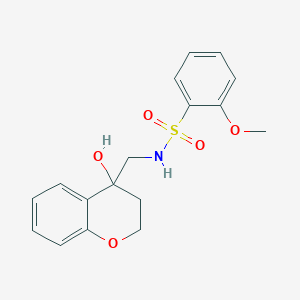

![2-[(2-Fluorophenyl)methylsulfanyl]-1-methylsulfonyl-4,5-dihydroimidazole](/img/structure/B2998042.png)

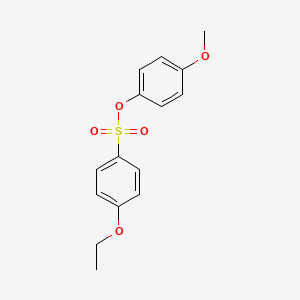

![4-(isobutyrylamino)-N-[4-(methylthio)benzyl]-3-pyridin-2-ylisothiazole-5-carboxamide](/img/structure/B2998043.png)

![5-((4-(4-Methoxyphenyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2998044.png)

![4-benzyl-N-(2-ethoxyphenyl)-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2998047.png)

![2-((2-morpholino-2-oxoethyl)thio)-3-phenyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2998050.png)

![(3-Cyclopentyl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride](/img/structure/B2998051.png)

![[(2Z)-2-[(2-Chlorophenyl)methylidene]cyclopropyl]methanol](/img/structure/B2998054.png)

![7-[(3,4-Dichlorophenyl)methylsulfanyl]-3-methyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2998056.png)